![molecular formula C14H21NO B5206623 2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol, commonly known as CPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMP is a phenolic compound that is structurally similar to catecholamines, which are neurotransmitters that play a vital role in the regulation of various physiological processes.
Wirkmechanismus
The exact mechanism of action of CPMP is not yet fully understood. However, it is believed to act as a potent antioxidant and free radical scavenger, which may help to protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
CPMP has been shown to have a range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance cognitive function, and improve memory. Additionally, CPMP has been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPMP in laboratory experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is that the compound is relatively unstable and can degrade quickly, which may impact the accuracy and reproducibility of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CPMP. One area of interest is the development of novel therapeutic agents based on the structure of CPMP. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various disease states. Finally, research is needed to explore the potential side effects and toxicity of CPMP to ensure its safety for use in humans.
In conclusion, CPMP is a promising compound that has significant potential in the field of scientific research. Its unique structure and biochemical properties make it an attractive target for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of CPMP and its potential applications in various disease states.
Synthesemethoden
CPMP can be synthesized using a multistep process that involves the reaction of 2-nitrophenol with cyclopropylmethylamine and propylamine. The resulting intermediate is then reduced using a palladium catalyst to yield CPMP.
Wissenschaftliche Forschungsanwendungen
CPMP has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. The compound has been shown to have a significant impact on the central nervous system, with studies indicating that it may have neuroprotective properties.
Eigenschaften
IUPAC Name |
2-[[cyclopropylmethyl(propyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-9-15(10-12-7-8-12)11-13-5-3-4-6-14(13)16/h3-6,12,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTJSQCKTOSXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclopropylmethyl(propyl)amino]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)
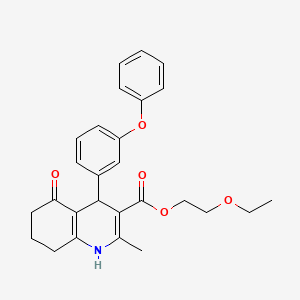
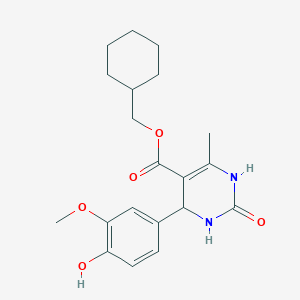
![N-[4-(aminosulfonyl)phenyl]-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5206569.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)
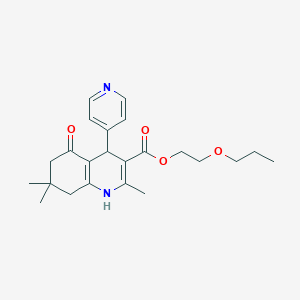
![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
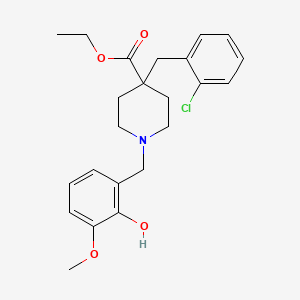
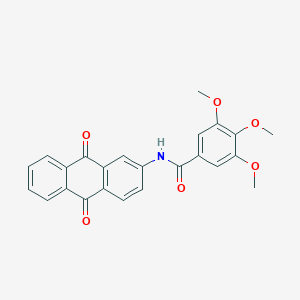
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)